Nicotiflorin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotiflorin can be synthesized through the glycosylation of kaempferol with rutinose. The reaction typically involves the use of a glycosyl donor, such as rutinose, and a glycosyl acceptor, kaempferol, under acidic conditions . The reaction is often catalyzed by enzymes or chemical catalysts to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources. Techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction are commonly used to isolate this compound from plant materials . High-performance liquid chromatography (HPLC) is then employed to purify the compound to the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Nicotiflorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form dihydroflavonoids.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Nicotiflorin has a wide range of scientific research applications:
Chemistry: Used as a standard compound in analytical chemistry for the quantification of flavonoids in plant extracts.
Biology: Studied for its role in plant metabolism and its effects on plant physiology.
Medicine: Investigated for its therapeutic potential in treating conditions such as ulcerative colitis, myocardial infarction, and liver injury
Mechanism of Action
Nicotiflorin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the NF-κB pathway and attenuates the activation of NLRP3 inflammasome, reducing inflammation.
Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Hepatoprotective: Reduces liver injury by modulating inflammatory cytokines and oxidative stress markers.
Comparison with Similar Compounds
Nicotiflorin is similar to other flavonoid glycosides such as rutin and quercitrin. it is unique in its specific glycosylation pattern, which contributes to its distinct biological activities . Similar compounds include:
Rutin: Quercetin-3-rutinoside, known for its strong antioxidant properties.
Quercitrin: Quercetin-3-rhamnoside, noted for its anti-inflammatory effects.
This compound’s unique glycosylation pattern and its specific biological activities make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
31921-42-3 |
---|---|
Molecular Formula |
C27H30O15 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
7-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17+,18-,20+,21-,23+,25+,26-,27?/m0/s1 |
InChI Key |
ZEJXENDZTYVXDP-APAGVCHYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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